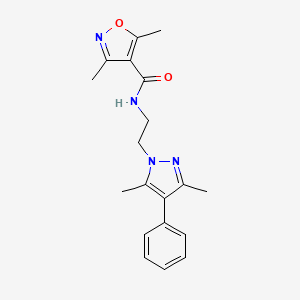

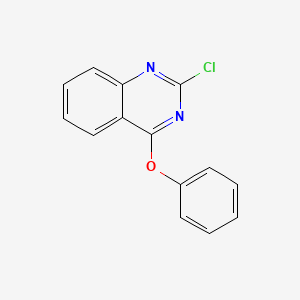

3-(2-bromophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(2-bromophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one” is a complex organic molecule. It contains a chromen-4-one core, which is a bicyclic system consisting of a benzene ring fused to a heterocyclic pyrone ring. The molecule also has a bromophenoxy group at the 3-position, a hydroxy group at the 7-position, and a trifluoromethyl group at the 2-position .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the chromen-4-one core, followed by the introduction of the various substituents. The bromophenoxy group could potentially be introduced via a nucleophilic aromatic substitution reaction, while the trifluoromethyl group could be introduced using a trifluoromethylation reagent .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the chromen-4-one core, with the various substituents attached at the specified positions. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry could be used to confirm the structure .Chemical Reactions Analysis

The chemical reactions that this compound undergoes would depend on the conditions and the reagents present. The hydroxy group could potentially undergo reactions such as esterification or etherification. The bromine atom on the bromophenoxy group makes it a good leaving group, so it could potentially undergo nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar hydroxy group and the nonpolar trifluoromethyl group could influence its solubility properties .Aplicaciones Científicas De Investigación

Oxidation and Polymerization Studies

The study of bromophenols' oxidation by potassium permanganate highlights the formation of brominated polymeric products, such as hydroxylated polybrominated diphenyl ethers and biphenyls. These findings suggest potential environmental implications of using bromophenols in industrial processes and their treatment methods (Jiang et al., 2014).

Synthetic Routes to Chromenes and Chromones

A method described for preparing methyl 4-hydroxy-2-(trifluoromethyl)-4H-chromenes-3-carboxylate derivatives from trifluoromethylated building blocks provides insights into synthetic chemistry involving chromenes and chromones (Wen et al., 2012).

Dendritic Macromolecules Construction

Research into the convergent growth approach to dendritic macromolecules utilizing bromophenol compounds underlines advances in the synthesis of topologically interesting polymers with potential applications in materials science (Hawker & Fréchet, 1990).

Novel Synthesis Techniques

The development of 2-(trifluoromethyl)- and 2-(perfluoroalkyl)-2-hydroxy-2H-chromenes through intramolecular cyclization showcases innovative approaches in the synthesis of fluorinated chromenes, which could have implications in medicinal chemistry and materials science (El Kharrat et al., 2006).

Catalytic C-H Bond Functionalization

The palladium-catalyzed C-H bond functionalization for synthesizing 3-(2-olefinbenzyl)-4H-chromen-4-one presents a noteworthy method in organic synthesis, potentially applicable in the development of new pharmaceuticals and organic materials (Lin et al., 2017).

Mecanismo De Acción

The mechanism of action of this compound would depend on its intended use. If it’s intended to be used as a pharmaceutical, for example, its mechanism of action would depend on the biological target it interacts with.

Propiedades

IUPAC Name |

3-(2-bromophenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8BrF3O4/c17-10-3-1-2-4-11(10)23-14-13(22)9-6-5-8(21)7-12(9)24-15(14)16(18,19)20/h1-7,21H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUPAUUODTPDZTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)O)C(F)(F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8BrF3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-((4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methyl)benzoate dioxalate](/img/structure/B2641744.png)

![2-[(Cyclopent-3-en-1-yl)methoxy]-5-methyl-1,3,4-thiadiazole](/img/structure/B2641750.png)

![6-Methoxyspiro[2,4-dihydro-1H-isoquinoline-3,1'-cyclopropane];hydrochloride](/img/structure/B2641752.png)

![2-({[3-(3-METHYLPHENOXY)PROPYL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE](/img/structure/B2641758.png)

![4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine](/img/structure/B2641759.png)

![(Z)-methyl 2-(2-((2-((4-fluorophenyl)sulfonyl)acetyl)imino)-5,6-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2641760.png)